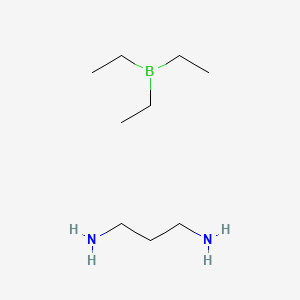

Triethylborane-1,3-diaminopropane

Description

Properties

IUPAC Name |

propane-1,3-diamine;triethylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCBZFJEAVADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)CC.C(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25BN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148861-07-8 | |

| Record name | Boron, triethyl(1,3-propanediamine-κN)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Triethylborane 1,3 Diaminopropane

Chelation-Assisted Coordination Synthesis Strategiesbenchchem.combenchchem.comscispace.com

The synthesis of Triethylborane-1,3-diaminopropane hinges on the direct coordination of the Lewis acidic triethylborane (B153662) with the bidentate chelating ligand, 1,3-diaminopropane (B46017). The diamine ligand forms a stable six-membered chelate ring with the boron center, enhancing the stability of the resulting complex compared to adducts formed with monodentate ligands. smolecule.com

Stoichiometric Control and Optimization of Reactant Ratiosbenchchem.com

The stoichiometry of the reactants is a critical factor in the synthesis of this compound. A 1:1 molar ratio of triethylborane to 1,3-diaminopropane is optimal to ensure the complete complexation and maximize the yield of the desired adduct. Using an excess of 1,3-diaminopropane can lead to the formation of undesired side products, while an excess of triethylborane would remain unreacted, complicating the purification process. Precise control over the reactant ratios is essential for achieving high purity of the final product.

Table 1: Stoichiometric Control in this compound Synthesis

| Parameter | Optimal Range/Ratio | Impact on Yield and Purity |

| TEB:DAP Molar Ratio | 1:1 | Maximizes complexation and minimizes side product formation. |

Solvent System Selection and Environmental Control for Complexationbenchchem.combenchchem.comscispace.com

The choice of solvent and the control of the reaction environment are paramount due to the reactive nature of triethylborane. The synthesis is typically carried out in anhydrous, inert solvents such as tetrahydrofuran (B95107) (THF) or ethers. The stringent exclusion of moisture and oxygen is necessary to prevent the pyrophoric decomposition of triethylborane. Consequently, these reactions are performed under an inert atmosphere, such as nitrogen or argon, often employing Schlenk line techniques or a glovebox for rigorous atmospheric control.

The coordination reaction is exothermic, necessitating effective temperature management. The addition of triethylborane is usually conducted at reduced temperatures, between 0 and 5°C, to control the exothermicity and prevent thermal runaway.

Table 2: Environmental and Solvent Control Parameters

| Parameter | Condition | Rationale |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents pyrophoric decomposition of Triethylborane. |

| Solvent | Anhydrous THF or Ether (≥99.9% purity) | Prevents side reactions with water or protic impurities. |

| Temperature | 0–25°C (Cooling to 0–5°C during TEB addition) | Manages the exothermic nature of the complexation reaction. |

Advanced Purification and Isolation Techniques (e.g., Filtration, Solvent Evaporation, Recrystallization)benchchem.com

Following the reaction, a series of purification steps are employed to isolate the this compound complex. The initial crude mixture may be filtered, often through a pad of celite or a sintered glass funnel, to remove any insoluble byproducts, such as triethylammonium (B8662869) chloride.

Comparative Analysis of Synthetic Protocols: Academic Purity vs. Industrial Scalability Considerationsbenchchem.com

When comparing synthetic protocols for this compound, a distinction arises between methods optimized for high purity in an academic setting and those designed for large-scale industrial production.

For academic research, the primary goal is often to obtain a product of the highest possible purity for analytical and experimental purposes. This involves the use of high-purity, often expensive, anhydrous solvents, meticulous control over the inert atmosphere using specialized equipment like Schlenk lines, and potentially multiple purification steps, including recrystallization, to ensure the removal of trace impurities. The emphasis is on the quality of the final product, with yield sometimes being a secondary consideration.

In an industrial context, the focus shifts towards scalability, cost-effectiveness, and safety of the process. While purity remains important, the economic viability of the synthesis is a major driver. This may lead to the selection of more cost-effective solvents and reagents. The handling of pyrophoric materials like triethylborane on a large scale necessitates robust engineering controls to ensure safety. nih.gov Purification methods that are easily scalable, such as distillation or filtration, are favored over more labor-intensive techniques like column chromatography or, in some cases, recrystallization if it significantly impacts yield and cycle time. There is often a trade-off between achieving the absolute highest purity and maintaining a high-yield, economically feasible process. For instance, while a laboratory synthesis might aim for >99% purity, an industrial process might find a purity of 97% acceptable if it significantly reduces production costs. strem.com

Table 3: Comparison of Synthetic Approaches

| Feature | Academic Purity Focus | Industrial Scalability Focus |

| Primary Goal | Highest possible purity and structural integrity. | Cost-effectiveness, high yield, and process safety. nih.gov |

| Reagents/Solvents | High-purity, anhydrous grade, often more expensive. | Cost-effective grades, with robust processes to handle impurities. |

| Purification | Multi-step, may include chromatography or recrystallization for highest purity. | Scalable methods like filtration and solvent evaporation; may avoid steps that significantly reduce yield. |

| Yield vs. Purity | Purity is often prioritized over maximizing yield. | A balance is sought to achieve acceptable purity at a high yield. |

Fundamental Chemical Reactivity and Mechanistic Investigations

Lewis Acidity and Basicity Interactions

The core of triethylborane-1,3-diaminopropane's structure is a classic Lewis acid-base adduct. The triethylborane (B153662) (TEB) acts as a Lewis acid, and the 1,3-diaminopropane (B46017) serves as a Lewis base.

In its free state, triethylborane features an sp²-hybridized boron atom with a trigonal planar geometry and a vacant p-orbital, which makes it a strong Lewis acid. smolecule.com Upon coordination with the two nitrogen atoms of 1,3-diaminopropane, the boron center's hybridization shifts to approximately sp³, adopting a more stable tetrahedral geometry. smolecule.com This coordination satisfies the electron deficiency of the boron atom, forming a stable adduct. smolecule.com The dynamics of this B-N coordination are critical; the dissociation of the diamine ligand, which can be triggered by various stimuli, is a necessary step to free the triethylborane for participation in subsequent reactions. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for studying these dynamics, with boron-11 (B1246496) NMR signals typically showing an upfield shift upon coordination, reflecting the increased electron density at the boron nucleus. smolecule.com

The 1,3-diaminopropane ligand is a bidentate chelating agent, meaning it binds to the boron center with both of its nitrogen atoms to form a stable six-membered ring. smolecule.com This "chelate effect" results in significantly enhanced stability compared to complexes formed with monodentate amines (amines with only one binding site). smolecule.comshivajichk.ac.in The stability imparted by this chelation moderates the high reactivity of triethylborane, making the complex safer to handle and allowing for controlled release. smolecule.comresearchgate.net The six-membered ring formed with 1,3-diaminopropane is noted to be more thermally stable than five-membered rings created with ligands like 1,2-diaminoethane. This enhanced stability is crucial for its application as an initiator, as the complex remains dormant until initiation is intentionally triggered. researchgate.net

| Feature | Free Triethylborane (TEB) | TEB-1,3-diaminopropane Adduct |

| Boron Hybridization | sp² | ~sp³ |

| Geometry | Trigonal Planar | Tetrahedral |

| Lewis Acidity | High | Moderate / Low |

| Reactivity | Pyrophoric / High | Stabilized / Controlled |

Radical Generation Mechanisms for Polymerization Initiation

This compound is highly valued as an initiator for radical polymerization because it provides a method for generating reactive radicals on demand. researchgate.netbiosynth.com The diamine ligand effectively "tames" the pyrophoric nature of pure triethylborane, enabling its use in controlled polymerization systems. researchgate.netacs.org

The most common method for initiating radicals with this system involves the introduction of oxygen. nih.govacs.orgacs.org In this mechanism, the triethylborane-diamine complex exists in equilibrium with its dissociated components. The freed triethylborane reacts with molecular oxygen to form ethyl radicals, which are the species that initiate the polymerization of monomers. whiterose.ac.ukrsc.orgguidechem.com The reaction between triethylborane and oxygen is rapid and can proceed even at low temperatures. acs.orgguidechem.com The rate of radical generation, and therefore the polymerization rate, can be effectively controlled by regulating the concentration of oxygen in the system. nih.govacs.org While the primary mechanism involves the direct reaction of TEB and O₂, some studies suggest a secondary, more efficient initiation pathway involving a diethyl(ethylperoxy)borane intermediate that forms during autoxidation. whiterose.ac.uk

Light, particularly UV radiation, offers another pathway to trigger radical formation, providing excellent spatial and temporal control. researchgate.netrsc.org One established mechanism involves using a photoacid generator, such as a diphenyliodonium (B167342) salt. researchgate.netguidechem.com Upon irradiation, the photoacid generator produces an acid that protonates the diamine ligand, causing the decomplexation of the triethylborane. researchgate.net Once liberated, the triethylborane can react with ambient oxygen to generate the initiating ethyl radicals. researchgate.netguidechem.comresearchgate.net This photochemical approach is effective for overcoming the oxygen inhibition often encountered in free-radical polymerization. researchgate.net Other photoredox pathways can also generate radicals from related borate (B1201080) complexes through single electron transfer mechanisms, often involving a photocatalyst. nih.govnih.gov

| Initiation Method | Trigger | Key Steps | Control Parameter |

| Oxygen-Mediation | Introduction of O₂ | Decomplexation → TEB + O₂ → Peroxide Intermediate → Ethyl Radicals | Oxygen Concentration |

| Photomediation | UV/Visible Light | Photo-release of acid → Decomplexation → Free TEB → Reaction with O₂ → Ethyl Radicals | Light Intensity/Duration |

Reactivity in Diverse Organic Transformationsbenchchem.comhaihangchem.com

This compound (TEB-DAP) is a coordination complex formed between triethylborane and 1,3-diaminopropane. smolecule.com This complexation stabilizes the otherwise pyrophoric triethylborane, making it a more manageable reagent in organic synthesis. google.com The reactivity of TEB-DAP is primarily attributed to the Lewis acidic boron center and the chelating nature of the 1,3-diaminopropane ligand. This structure allows it to participate in a variety of chemical reactions, including oxidation, nucleophilic substitution, and hydrogenation. smolecule.com The compound's utility spans from being a catalyst and ligand in organic synthesis to a crucial component in materials science. haihangchem.comcymitquimica.com

Pathways in Controlled Radical Polymerization (CRP) for Architectural Controlrsc.orgstrem.comstrem.com

This compound serves as a potent initiator for radical polymerization, a process fundamental to the synthesis of a wide array of polymers. biosynth.com The mechanism involves the generation of ethyl radicals, which then initiate the polymerization of monomers like olefins. researchgate.net A key advantage of using TEB-DAP is its ability to function under ambient conditions, including in the presence of oxygen, which is typically an inhibitor of radical polymerizations. researchgate.net

One innovative approach involves the phototriggered in-situ generation of triethylborane from the TEB-DAP complex. researchgate.net In the presence of a photoinitiator, such as a diphenyliodonium salt, irradiation releases triethylborane. This subsequently reacts with atmospheric oxygen to produce ethyl radicals, which then initiate the polymerization of monomers like acrylates. researchgate.net This method not only allows for temporal control over the initiation process but also effectively overcomes oxygen inhibition. researchgate.net

Furthermore, TEB-DAP has been integrated into controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. bohrium.com A photocontrolled RAFT process has been developed using a TEB-DAP/diphenyliodonium salt complex, enabling the synthesis of polymers with well-defined architectures at ambient temperature and under air. bohrium.comacs.org This control over the polymerization process is crucial for creating polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures. rsc.org

The general mechanism for TEB-DAP initiated polymerization can be summarized as follows:

Decomplexation: The stable TEB-DAP complex is decomplexed, often through the introduction of an amine acceptor or via photolysis, to release reactive triethylborane. researchgate.netgoogle.com

Radical Generation: The freed triethylborane reacts with oxygen to generate ethyl radicals. rsc.orgresearchgate.net

Initiation: The ethyl radicals initiate the polymerization of a monomer.

Propagation: The polymer chain grows by the sequential addition of monomer units.

Termination: The polymerization is terminated through various mechanisms, including radical-radical coupling.

This controlled initiation allows for the synthesis of various polymers, including polyolefins like polypropylene (B1209903) and polyethylene (B3416737). smolecule.combiosynth.com

Enantioselectivity Studies and Optimization in Asymmetric Catalysisbenchchem.com

The application of this compound extends to the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. While research directly detailing the use of TEB-DAP as a chiral catalyst is not extensively available, its components and related systems offer insights into its potential. The core of its potential lies in the ability to create a chiral environment around the reactive center.

In asymmetric catalysis, chiral ligands are often employed to induce enantioselectivity. libretexts.org The 1,3-diaminopropane ligand in TEB-DAP, while not inherently chiral in its basic form, can be modified or used in conjunction with chiral co-catalysts to achieve stereochemical control. For instance, screening additives like chiral ligands or bases can significantly improve the enantioselectivity of reactions.

The general principle of asymmetric catalysis involves the substrate binding to a chiral catalyst in a specific orientation, which favors the formation of one enantiomer over the other. libretexts.org In the context of reductions, for example, a chiral catalyst can deliver a hydride to one face of a prochiral ketone, leading to an excess of one enantiomeric alcohol. nih.gov

Table 1: Factors Influencing Enantioselectivity in Asymmetric Catalysis

| Factor | Description | Potential Impact on TEB-DAP Systems |

| Chiral Ligand Design | The structure of the chiral ligand is paramount in determining the stereochemical outcome. | Modification of the 1,3-diaminopropane backbone with chiral substituents could create a chiral pocket around the boron center. |

| Co-catalysts/Additives | The addition of other chiral or achiral molecules can influence the catalytic cycle and enhance enantioselectivity. | The use of chiral diols, amino alcohols, or other ligands in conjunction with TEB-DAP could form a transient chiral catalytic species. |

| Solvent Effects | The solvent can play a crucial role in stabilizing transition states and influencing the conformation of the catalyst-substrate complex. | Polar aprotic solvents might enhance catalytic activity by stabilizing charged intermediates in the reaction pathway. |

| Temperature | Lowering the reaction temperature often leads to higher enantioselectivity by amplifying the small energy differences between diastereomeric transition states. | Optimizing the reaction temperature would be a critical step in any asymmetric transformation employing a TEB-DAP-based system. |

While direct studies on TEB-DAP in enantioselective catalysis are limited, the principles of asymmetric induction suggest that with appropriate modifications and in combination with other chiral entities, it could serve as a valuable component in the development of new catalytic systems.

Interactions with Organometallic Substratesbenchchem.com

The interaction of this compound with organometallic substrates is a key aspect of its chemical reactivity. Organometallic compounds, which contain a bond between a carbon atom and a metal, are widely used in organic synthesis. wikipedia.org The Lewis acidic nature of the boron center in TEB-DAP allows it to interact with electron-rich organometallic reagents.

These interactions can lead to several outcomes:

Ligand Exchange: The 1,3-diaminopropane ligand can be displaced by other ligands present on an organometallic substrate, or TEB-DAP itself can act as a ligand, coordinating to a metal center.

Transmetalation: An organic group from an organometallic compound can be transferred to the boron atom of TEB-DAP.

Catalyst Activation/Modification: TEB-DAP can act as a co-catalyst or an additive to modify the reactivity and selectivity of an organometallic catalyst.

For example, in cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds, organometallic intermediates play a crucial role. fiveable.me The presence of a Lewis acid like triethylborane can influence the rate and outcome of these reactions by interacting with the organometallic species involved in the catalytic cycle.

Table 2: Potential Interactions of TEB-DAP with Organometallic Substrates

| Type of Interaction | Description | Example Reaction Type |

| Lewis Acid-Base Adduct Formation | The electron-deficient boron atom of TEB-DAP can form an adduct with an electron-rich metal center or a ligand on the organometallic substrate. | Modification of catalyst reactivity in cross-coupling reactions. |

| Activation of Substrates | TEB-DAP can activate a substrate towards reaction with an organometallic reagent. | Facilitating nucleophilic attack on a coordinated substrate. |

| Influence on Reductive Elimination | By interacting with the metal center, TEB-DAP can influence the rate-determining reductive elimination step in many catalytic cycles. uwindsor.ca | Tuning the efficiency of cross-coupling reactions. |

The study of these interactions is crucial for understanding the role of borane (B79455) complexes in organometallic chemistry and for designing new and more efficient catalytic systems for organic synthesis.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for characterizing the structure of triethylborane-1,3-diaminopropane in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹¹B, ¹H, and ¹³C, it is possible to confirm the formation of the coordination complex and elucidate its molecular connectivity.

Boron-11 (B1246496) (¹¹B) NMR spectroscopy provides unambiguous evidence for the formation of the dative bond between the nitrogen of the diaminopropane (B31400) and the boron atom of triethylborane (B153662). Free, tricoordinate trialkylboranes, such as triethylborane, exhibit ¹¹B NMR signals in a characteristic low-field region, typically around +80 to +90 ppm relative to the BF₃·OEt₂ standard.

Upon coordination with a Lewis base like 1,3-diaminopropane (B46017), the boron atom becomes tetracoordinate. This change in coordination from a trigonal planar (sp²) to a tetrahedral (sp³) geometry results in a significant increase in electron density at the boron nucleus, causing a pronounced upfield shift in the ¹¹B NMR spectrum. sdsu.edu The chemical shift for such tetracoordinate boron-nitrogen adducts is highly dependent on the nature of the ligands but is generally observed in the range of +20 to -20 ppm. sdsu.edu For instance, the related triethylborane adduct with 1,3-diisopropylimidazol-2-ylidene (a nitrogen-donating N-heterocyclic carbene) displays a ¹¹B NMR chemical shift of -12.6 ppm. rsc.org The observation of a single, sharp signal in this upfield region for this compound confirms the formation of the stable, four-coordinate borane-amine complex in solution.

Table 1: Comparison of Typical ¹¹B NMR Chemical Shifts

| Compound Type | Coordination at Boron | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Trialkylborane (e.g., Triethylborane) | 3 | +80 to +90 |

In the ¹H NMR spectrum, the coordination of the diaminopropane ligand to the electron-accepting boron center is expected to cause a downfield shift of the proton signals of the diaminopropane moiety compared to the free ligand. The spectrum would show distinct signals for the ethyl groups attached to the boron and the propyl chain of the diamine. The methylene (B1212753) protons (-CH₂-) of the ethyl groups would appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons (-CH₃) would present as a triplet. For the 1,3-diaminopropane ligand, one would expect to observe signals for the two methylene groups adjacent to the nitrogen atoms (N-CH₂-) and a distinct signal for the central methylene group (-CH₂-CH₂-CH₂-).

The ¹³C NMR spectrum would similarly confirm the carbon backbone of the complex. Signals corresponding to the methyl and methylene carbons of the ethyl groups would be observed, along with two distinct signals for the carbons of the 1,3-diaminopropane ligand (C1/C3 and C2). The chemical shifts would be indicative of sp³-hybridized carbon atoms in an aliphatic environment.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| Moiety | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Ethyl | -B-CH₂-CH₃ | ~0.5 - 1.0 | ~10 - 20 | Quartet |

| Ethyl | -B-CH₂-CH₃ | ~0.8 - 1.2 | ~5 - 15 | Triplet |

| Diaminopropane | -NH₂-CH₂- | ~2.5 - 3.0 | ~35 - 45 | Triplet |

Note: Expected shifts are estimates based on general principles and data for similar compounds.

To definitively establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the methyl and methylene protons of the ethyl groups, confirming their direct linkage. It would also show correlations between the adjacent methylene groups in the 1,3-diaminopropane backbone (i.e., between the N-CH₂ protons and the central -CH₂- protons).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would provide an unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum. For example, it would link the proton quartet of the ethyl groups to its corresponding methylene carbon signal and the proton triplet of the methyl group to its respective methyl carbon signal.

X-ray Crystallographic Analysis for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule. From this model, precise interatomic distances and angles can be calculated.

The key parameter to be determined is the B-N dative bond length. In various borane-amine adducts, this bond length typically falls within the range of 1.57 to 1.66 Å. nih.govlibretexts.org This is significantly longer than the B-N bonds in three-coordinate aminoboranes which exhibit partial double bond character (ca. 1.39 Å) but is characteristic of a single, dative covalent bond. libretexts.org Other bond lengths, such as B-C, C-C, C-N, and C-H, are expected to fall within their standard ranges for single-bonded, sp³-hybridized atoms. The bond angles around the carbon atoms would also be expected to be approximately 109.5°.

Table 3: Typical Bond Lengths in Borane-Amine Complexes

| Bond | Typical Length (Å) |

|---|---|

| B-N (dative) | 1.57 - 1.66 |

| B-C | ~1.58 - 1.65 |

| C-N | ~1.47 - 1.52 |

The crystallographic data would provide the ultimate confirmation of the boron coordination geometry. The formation of the adduct with the bidentate 1,3-diaminopropane ligand forces the boron atom into a tetracoordinate state. The arrangement of the three ethyl groups and the nitrogen atom of the diaminopropane ligand around the central boron atom would be approximately tetrahedral.

The bond angles around the boron atom (N-B-C and C-B-C) would be expected to be close to the ideal tetrahedral angle of 109.5°. However, minor distortions from this ideal geometry would be anticipated due to the steric requirements of the relatively bulky ethyl groups and the geometric constraints imposed by the chelation of the 1,3-diaminopropane ligand, which forms a six-membered ring with the boron atom.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational and bonding analysis of this compound. olemiss.eduumsystem.eduamericanpharmaceuticalreview.com These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and the nature of its chemical bonds. umsystem.edu By examining the characteristic frequencies of absorption (in IR) or scattering (in Raman), detailed insights into the molecular structure and bonding can be obtained. americanpharmaceuticalreview.com

In the case of this compound, vibrational spectroscopy is particularly useful for characterizing the dative bond between the boron atom of triethylborane and the nitrogen atoms of 1,3-diaminopropane. The formation of this coordinate bond leads to changes in the vibrational frequencies of the functional groups involved, providing evidence of complex formation and information about the bond strength.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A particular vibrational mode will be "IR-active" if it results in a change in the molecule's dipole moment. olemiss.edu For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected vibrational modes for this compound would include N-H stretching and bending vibrations from the diamine moiety, C-H stretching and bending from the ethyl and propyl groups, C-N stretching, and B-C stretching from the triethylborane part. The formation of the B-N dative bond is expected to cause noticeable shifts in the vibrational frequencies of the N-H and B-C bonds compared to the free ligands.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com A vibrational mode is "Raman-active" if it leads to a change in the polarizability of the molecule. olemiss.edu Often, vibrations that are weak or absent in the IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly insightful for observing the B-N stretching vibration, which provides direct information about the dative bond. Due to the symmetry of the molecule, certain vibrational modes may be exclusively or more strongly Raman-active.

Conformational Analysis

The flexibility of the 1,3-diaminopropane backbone allows for different possible conformations of the complex. These conformers may coexist in equilibrium, and their relative populations can sometimes be determined using vibrational spectroscopy. nih.goviu.edu.sa Different conformations will have slightly different vibrational frequencies due to variations in steric interactions and bond angles. By analyzing the temperature dependence of the IR and Raman spectra, it may be possible to identify the vibrational signatures of different conformers and study their thermodynamic properties.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical ranges for the functional groups present.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3300-3500 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| N-H Bend | 1550-1650 | IR |

| C-H Bend | 1350-1480 | IR, Raman |

| C-N Stretch | 1000-1250 | IR, Raman |

| B-C Stretch | 600-800 | IR, Raman |

| B-N Stretch | 700-1000 | Raman |

This is an interactive data table. Users can sort and filter the data by clicking on the column headers.

Mass Spectrometry for Molecular Compositional Analysis Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). This technique is invaluable for confirming the identity of a synthesized compound like this compound and for obtaining information about its structure through the analysis of fragmentation patterns. nih.govrsc.org

For this compound, with a molecular formula of C₉H₂₅BN₂ and a molecular weight of approximately 172.12 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. vivanls.comstrem.com

Ionization Techniques

Various ionization techniques can be employed for the analysis of this compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov It would likely produce a prominent protonated molecule peak [M+H]⁺ at m/z 173.12. Electron ionization (EI) is a harder ionization technique that can lead to extensive fragmentation, providing valuable structural information.

Fragmentation Analysis

Under electron ionization or through tandem mass spectrometry (MS/MS) experiments, the molecular ion of this compound will fragment in a predictable manner. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions.

Key fragmentation pathways for this compound would likely involve the cleavage of the B-N dative bond, the loss of ethyl groups from the boron atom, and the fragmentation of the 1,3-diaminopropane backbone. The presence of boron with its characteristic isotopic signature (¹⁰B and ¹¹B) would result in distinctive isotopic patterns for boron-containing fragments, aiding in their identification.

The following table outlines some of the plausible fragment ions that could be observed in the mass spectrum of this compound.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₉H₂₅BN₂]⁺ | Molecular Ion | 172 |

| [C₇H₁₉BN₂]⁺ | Loss of an ethyl group | 143 |

| [C₆H₁₅B]⁺ | Triethylborane fragment | 98 |

| [C₃H₁₀N₂]⁺ | 1,3-diaminopropane fragment | 74 |

| [C₂H₅]⁺ | Ethyl group | 29 |

This is an interactive data table. Users can sort and filter the data by clicking on the column headers.

By carefully analyzing the m/z values and relative intensities of the molecular ion and fragment ions, the molecular formula and structural features of this compound can be confidently confirmed.

Computational and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of TEB-DAP. rsc.org These calculations offer a detailed picture of the molecule's electronic landscape and how it influences its chemical behavior.

Electronic Structure and Bonding Characterization

The formation of TEB-DAP involves a coordination complex between the Lewis acidic triethylborane (B153662) and the Lewis basic 1,3-diaminopropane (B46017). smolecule.com In its free state, the boron atom in triethylborane has an sp² hybridization and a trigonal planar geometry. smolecule.com Upon complexation with 1,3-diaminopropane, the boron center's hybridization changes to approximately sp³, resulting in a tetrahedral geometry. smolecule.com The 1,3-diaminopropane acts as a bidentate ligand, with both nitrogen atoms coordinating to the boron center. smolecule.com This chelation effect, where the 1,3-diaminopropane ligand forms a stable six-membered ring with the boron atom, enhances the stability of the complex compared to monodentate amine-borane adducts. smolecule.com

The bond between the boron and nitrogen atoms is a dative covalent bond, where both electrons are donated by the nitrogen atom. The strength of this B-N bond is a key factor in the compound's stability and reactivity. DFT calculations can estimate bond dissociation energies, which for similar boron-nitrogen bonds are around 250 kJ/mol.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical studies have been employed to elucidate the reaction mechanisms involving TEB-DAP, particularly in its role as a polymerization initiator. rsc.orgresearchgate.net Upon photolysis in the presence of an acid generator, TEB-DAP can release triethylborane. researchgate.net This free triethylborane can then react with oxygen to generate ethyl radicals, which in turn initiate polymerization. researchgate.net

Quantum mechanical calculations can map out the potential energy surface of these reactions, identifying transition states and intermediates. This allows for a deeper understanding of the reaction kinetics and the factors that control the reaction pathways. For instance, in the context of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, computational studies have explored the photomediated decomplexation of TEB-DAP to generate the initiating triethylborane. rsc.org

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for TEB-DAP, which can then be compared with experimental data for structural validation. For example, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing boron compounds. Theoretical calculations can predict the chemical shift of the boron nucleus in TEB-DAP, which is expected to be significantly different from that of free triethylborane due to the change in coordination environment. Similarly, vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated and compared with experimental spectra to confirm the structure of the complex. rsc.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are powerful for understanding the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations can provide insights into the behavior of TEB-DAP in a condensed phase, such as in a solvent. MD simulations can model the interactions between TEB-DAP and solvent molecules, revealing how the solvent influences the complex's stability and conformational dynamics. The choice of solvent can impact the equilibrium between the complexed and uncomplexed forms of triethylborane and 1,3-diaminopropane. smolecule.com

Thermodynamic and Stability Investigations through Theoretical Modeling

Theoretical modeling plays a crucial role in understanding the thermodynamic stability of TEB-DAP. By calculating the energies of the reactants (triethylborane and 1,3-diaminopropane) and the product (the TEB-DAP complex), the enthalpy of formation of the complex can be determined. These calculations can also predict the thermal stability of the compound and potential degradation pathways. The enhanced thermal stability of TEB-DAP compared to free triethylborane is a direct consequence of the formation of the stable B-N coordinate bond. smolecule.com

Advanced Applications in Polymer and Materials Science

Role as a Controlled Polymerization Initiator

TEB-DAP functions as a radical generator, making it a valuable initiator for polymerization processes. The complex allows for the controlled generation of radicals, which is crucial for influencing the final properties of the polymer.

The ability to initiate polymerization in a controlled manner is fundamental to creating complex polymer architectures, such as block copolymers. nih.gov Block copolymers consist of two or more distinct polymer chains linked together, and their unique properties arise from the different characteristics of each block.

Recent research has demonstrated the utility of TEB-DAP in photo-controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net In this process, the TEB-DAP complex, in conjunction with a diphenyl iodonium (B1229267) salt, can be photolyzed to release reactive triethylborane (B153662). This triethylborane then reacts with atmospheric oxygen to generate ethyl radicals, which initiate and mediate the RAFT polymerization. researchgate.net This method allows for the synthesis of well-defined polymers and the creation of block copolymers through chain extension. researchgate.netresearchgate.net The "on/off" control of the polymerization process using UV irradiation provides temporal and spatial control, which is essential for fabricating complex polymer structures. researchgate.net

The synthesis of block copolymers using controlled polymerization techniques like RAFT enables the creation of materials with specific functionalities and self-assembly behaviors, which are highly sought after in nanotechnology and advanced materials. nih.gov

A significant advantage of using TEB-DAP as a polymerization initiator is its ability to function effectively at ambient or even lower temperatures. This is a considerable benefit over traditional polymerization methods that often require elevated temperatures, leading to higher energy consumption and potential degradation of sensitive monomers or polymers.

The TEB-DAP complex can be decomplexed to release the highly reactive triethylborane, which then initiates polymerization. acs.org This process can be triggered under mild conditions, making it suitable for a variety of applications where thermal sensitivity is a concern. For instance, in the development of adhesives, the ability to cure at room temperature is highly desirable as it simplifies the application process and reduces production time. acs.org The use of TEB-DAP in acrylic adhesive formulations allows for rapid curing under ambient conditions. acs.orgvivanacl.com

Development of Specialty Polymeric Materials

The unique properties of TEB-DAP also extend to the development of specialty polymeric materials with enhanced performance characteristics.

Bonding to low surface energy substrates such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) is a persistent challenge in materials science. vivanacl.com These materials are inherently difficult to adhere to due to their non-polar and chemically inert surfaces. TEB-DAP has shown remarkable efficacy in overcoming this challenge.

In adhesive compositions, TEB-DAP acts as a crucial component that enhances the bonding strength to these challenging substrates. google.com The mechanism involves the generation of radicals that can initiate graft polymerization from the substrate surface, creating a strong covalent bond between the adhesive and the substrate. acs.org This process often requires minimal surface preparation, making it a practical and efficient solution for a wide range of industrial applications. acs.org

Table 1: Research Findings on Adhesion Enhancement

| Substrate | Adhesive System | Key Finding |

|---|---|---|

| Polypropylene, Polyethylene, Poly(vinyl difluoride), Poly(tetrafluoroethylene) | Acrylic polymerization initiated by trialkylboranes | Excellent adhesion achieved at room temperature without surface pretreatment. acs.org |

| Low surface energy polyolefin substrates | Adhesive compositions containing TEB-DAP | Significant improvement in adhesive properties compared to traditional formulations. |

| Polytetrafluoroethylene, polyethylene, polypropylene, polycarbonate, nylon, polymethylmethacrylate, and polyvinylchloride | Adhesive platform with a trialkylborane–ligand complex | Rapid (∼30 min) and successful bonding of diverse substrates with minimal surface preparation. acs.org |

Photocurable Polymer Systems for Advanced Manufacturing (e.g., 3D Printing, Rapid Prototyping)

The ability of TEB-DAP to initiate polymerization upon exposure to light makes it a valuable component in photocurable polymer systems. smolecule.com These systems are at the forefront of advanced manufacturing technologies like 3D printing and rapid prototyping. google.comnih.gov

Research has explored the use of TEB-DAP in developing photocurable polyolefin plastics that harden when exposed to light. smolecule.com This property is particularly useful in stereolithography (SLA) and digital light processing (DLP) 3D printing, where a liquid resin is selectively cured layer by layer to build a three-dimensional object. google.com The compatibility of TEB-DAP with various substrates and its ability to initiate polymerization at low energy levels make it a promising candidate for creating high-resolution and complex structures with these advanced manufacturing techniques. smolecule.com

Precursor in Boron-Containing Compound Synthesis

Beyond its role in polymerization, TEB-DAP also serves as a precursor in the synthesis of other boron-containing compounds. smolecule.com The reactivity of the triethylborane component, once liberated from the complex, can be harnessed to create a variety of organoboron compounds. These compounds have broad applications in organic synthesis and materials science. smolecule.comatamanchemicals.com

Future Research Directions and Unresolved Challenges

Advancements in Catalytic Efficiency and Selectivity

A primary focus of future research is to enhance the catalytic performance of systems utilizing Triethylborane-1,3-diaminopropane. As the complex serves as a controlled source of triethylborane (B153662), advancements in TEB's catalytic activity are directly relevant.

Understanding Initiation Mechanisms: Research has uncovered that the widely used TEB/O₂ initiation system involves both a primary and a more efficient secondary initiation mechanism. whiterose.ac.uk The secondary mechanism, involving the reaction of TEB with its autoxidation product, diethyl(ethylperoxy)borane (Et₂BOOEt), can produce significantly more initiating radicals. whiterose.ac.uk Future work will likely focus on harnessing this understanding to develop more efficient initiation systems, potentially by optimizing the controlled release of TEB from the diaminopropane (B31400) complex to favor this secondary pathway.

Ligand and Additive Effects: The selectivity of metal-catalyzed reactions that employ TEB can be dramatically altered by the choice of ligands. acs.org For instance, in nickel-catalyzed reactions, specific phosphoramidite (B1245037) ligands can completely reverse the regioselectivity of C-C bond formation. acs.org A significant challenge is the systematic exploration of how the 1,3-diaminopropane (B46017) ligand, once dissociated, or how other additives might influence the selectivity of subsequent radical reactions.

Broadening Substrate Scope: While TEB-initiated reactions are versatile, expanding their application to a wider range of substrates, including less reactive ketones and sterically hindered aldehydes, remains an area for development. acs.org Research into using co-reagents, such as diethylzinc (B1219324) in place of TEB for certain substrates, highlights a path toward greater versatility. acs.org Future studies may explore modifying the diaminopropane ligand or the reaction conditions to improve performance with challenging substrates.

Table 1: Research Focus for Enhancing Catalytic Efficiency

| Research Area | Objective | Key Challenge |

|---|---|---|

| Initiation Pathways | Exploit secondary, more efficient radical generation mechanisms. whiterose.ac.uk | Quantifying and controlling the formation of autoxidation products like Et₂BOOEt from the TEB released by the complex. whiterose.ac.uk |

| Ligand Development | Control reaction selectivity (e.g., regioselectivity) through ligand design. acs.org | Understanding the electronic and steric influence of the dissociated diamine ligand on the catalytic cycle. |

| Substrate Compatibility | Extend the applicability of the catalyst system to historically difficult or unreactive substrates. acs.org | Overcoming low yields and poor selectivity with sterically demanding or electronically challenging molecules. |

Further Elucidation of Complex Reaction Mechanisms

Despite its widespread use, the precise mechanisms governing reactions initiated by triethylborane are not fully understood. The use of this compound as a photo-triggered source of TEB adds another layer of complexity and opportunity for investigation.

Photolytic Decomposition: The core function of this compound in many applications is its light-induced decomposition to release TEB. rsc.orgresearchgate.net A key unresolved challenge is the detailed mechanistic study of this photolysis. Understanding the quantum efficiency, the role of photosensitizers or acid generators, and the fate of the 1,3-diaminopropane ligand is crucial for optimizing its use as a photoinitiator. researchgate.net

Radical Propagation and Termination: The radical chains initiated by TEB are complex. whiterose.ac.ukjst.go.jp Advanced techniques like in-situ NMR monitoring in flow systems have begun to shed light on unstable intermediates that are critical to the reaction mechanism. beilstein-journals.org Future research will require more sophisticated analytical and computational methods to map the intricate network of propagation, termination, and potential side reactions, particularly in complex environments like aqueous media or polymer matrices. rsc.orgresearchgate.net

Multi-role Reagent Behavior: In some reactions, TEB acts as more than just a radical initiator; it can also participate in termination and reduction steps. jst.go.jp Elucidating this multi-faceted role across different reaction types is a significant challenge that requires detailed kinetic and mechanistic studies.

Integration with Sustainable Chemical Processes

There is a strong impetus to integrate this compound into more sustainable and environmentally benign chemical processes. Its properties make it a promising candidate for advancing green chemistry initiatives.

Aqueous Radical Chemistry: Triethylborane has proven to be an effective radical initiator for reactions in water, which can dramatically enhance reaction rates and yields compared to organic solvents. researchgate.net A major avenue for future research is to expand the scope of this compound-initiated reactions in aqueous systems, reducing the reliance on volatile organic compounds (VOCs).

Energy-Efficient Polymerization: As a photoinitiator, the complex can trigger polymerization at low energy levels. smolecule.com This offers the potential for more energy-efficient manufacturing processes for widely used plastics like polypropylene (B1209903) and polyethylene (B3416737). smolecule.com Further research is needed to optimize these systems for industrial-scale production.

Replacing Toxic Reagents: TEB-based systems provide a less toxic alternative to traditional radical initiators, such as those based on organotin compounds (e.g., AIBN/Bu₃SnH). thieme-connect.comresearchgate.net A continuing challenge is to demonstrate the broad applicability and efficiency of borane-based initiators as direct replacements in established industrial processes, thereby reducing hazardous waste.

Development of Novel Applications in Emerging Fields of Chemical Research

The unique properties of this compound position it as a valuable tool in several emerging areas of chemical research, from materials science to advanced organic synthesis.

Photocurable Materials and 3D Printing: The compound has been identified as a key component in developing photocurable polyolefin plastics. smolecule.com These materials, which harden upon exposure to light, are ideal for applications like 3D printing and rapid prototyping. smolecule.com Future research will likely focus on formulating new resins with tailored properties (e.g., flexibility, strength, biocompatibility) using this initiator.

Advanced Polymer Architectures: Triethylborane-activated systems are being used to synthesize complex polymer structures, including random and block poly(ester-carbonate)s. acs.orgacs.org The ability to control polymerization processes opens the door to creating novel copolymers with precisely engineered properties for advanced applications in medicine and electronics.

Late-Stage Functionalization: The ability to generate radicals under very mild, often photolytic, conditions makes this system attractive for the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products. researchgate.net A significant future challenge is to develop highly selective C-H functionalization reactions that can tolerate a wide array of sensitive functional groups. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₂₅BN₂ |

| Triethylborane | C₆H₁₅B |

| Diethyl(ethylperoxy)borane | C₆H₁₅BO₂ |

| Oxygen | O₂ |

| Diethylzinc | C₄H₁₀Zn |

| Polypropylene | (C₃H₆)n |

| Polyethylene | (C₂H₄)n |

Q & A

Q. What are the established synthetic routes for preparing Triethylborane-1,3-diaminopropane (TEB-DAP), and what experimental conditions are critical for reproducibility?

Methodological Answer: TEB-DAP is synthesized via coordination of triethylborane (TEB) with 1,3-diaminopropane (DAP). Key steps include:

- Coordination in inert solvents : Reactions are typically conducted in tetrahydrofuran (THF) under nitrogen/argon to prevent TEB’s pyrophoric decomposition .

- Stoichiometric control : A 1:1 molar ratio of TEB:DAP ensures complete complexation, as excess DAP may lead to undesired side products.

- Purification : Post-reaction, triethylammonium chloride byproducts are removed by filtration, and THF is evaporated under reduced pressure. Column chromatography or recrystallization may refine the product .

Critical Parameters : Temperature (room temperature suffices), solvent dryness, and strict exclusion of moisture/oxygen .

Q. How can researchers characterize the structural integrity of TEB-DAP post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use B NMR to confirm boron coordination shifts (TEB’s B signal at ~85 ppm shifts upfield upon DAP binding) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (B–N ~1.6 Å) and confirms tetrahedral geometry around boron .

- Elemental Analysis : Validate C, H, N, and B content against theoretical values (CHBN; MW: 172.12 g/mol) .

Advanced Research Questions

Q. What role does TEB-DAP play in catalytic systems, and how can its efficiency be optimized?

Methodological Answer: TEB-DAP acts as a Lewis acid catalyst in organic synthesis (e.g., asymmetric reductions, cyclopropanations). Optimization strategies include:

- Solvent screening : Polar aprotic solvents (THF, DMF) enhance catalytic activity by stabilizing intermediates .

- Additive screening : Co-catalysts like chiral ligands or bases (e.g., EtN) improve enantioselectivity in asymmetric reactions .

- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps. For example, in cyclopropanation, steric effects from DAP’s alkyl chain may slow substrate access to boron .

Q. How does TEB-DAP influence CO2_22 solubility in amine-based solvents, and what contradictions exist in reported data?

Methodological Answer:

- Mechanistic insight : TEB-DAP’s boron center may interact with CO via weak B–O bonds, enhancing solubility in hybrid amine-borane solvents .

- Contradictions : Studies report conflicting CO uptake capacities (e.g., 0.5–1.2 mol CO/mol amine). Discrepancies arise from:

- Varied alkyl chain distributions in DAP (e.g., C12 vs. C16 chains alter steric hindrance) .

- Measurement techniques : Gravimetric vs. manometric methods yield divergent results .

Resolution : Standardize testing conditions (25°C, 1 atm) and use computational models (DFT, QSPR) to predict solvent-CO interactions .

Q. What computational approaches are suitable for modeling TEB-DAP’s reactivity and stability?

Methodological Answer:

- Quantum Chemistry (QC) : Density Functional Theory (DFT) calculates bond dissociation energies (B–N: ~250 kJ/mol) and predicts degradation pathways (e.g., hydrolysis) .

- Molecular Dynamics (MD) : Simulate solvent effects on TEB-DAP’s stability (e.g., THF vs. toluene) .

- Statistical Thermodynamics : Predict phase behavior (e.g., sublimation points) for purification optimization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in TEB-DAP’s reported thermal stability?

Methodological Answer:

- Root cause analysis : Disparate thermogravimetric (TGA) data (decomposition onset: 80–120°C) may stem from:

- Mitigation :

Safety and Handling

Q. What protocols ensure safe handling of TEB-DAP in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields .

- Storage : In airtight containers under inert gas (N, Ar) at –20°C to retard pyrophoric decomposition .

- Waste disposal : Quench residues with isopropanol/water mixtures before transferring to hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.